molecular formula C19H13Cl5N2O B11996281 N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide

N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide

Cat. No.: B11996281
M. Wt: 462.6 g/mol
InChI Key: JCRIGJRJJVYCAW-UHFFFAOYSA-N
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Description

N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple chlorine atoms and a naphthalene ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide typically involves a multi-step process. One common method includes the reaction of 2,3-dichloroaniline with 2,2,2-trichloroethanol to form an intermediate, which is then reacted with naphthalene-1-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide is unique due to its combination of a naphthalene ring with multiple chlorine atoms and an amide linkage.

Properties

Molecular Formula

C19H13Cl5N2O

Molecular Weight

462.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C19H13Cl5N2O/c20-14-9-4-10-15(16(14)21)25-18(19(22,23)24)26-17(27)13-8-3-6-11-5-1-2-7-12(11)13/h1-10,18,25H,(H,26,27)

InChI Key

JCRIGJRJJVYCAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(C(Cl)(Cl)Cl)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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